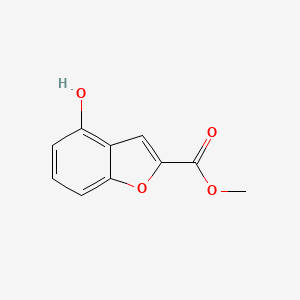

Methyl 4-hydroxybenzofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEVHDFRQGVTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560963 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127724-13-4 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Methyl 4 Hydroxybenzofuran 2 Carboxylate and Its Derivatives

Dehydrogenation Approaches for Methyl 4-hydroxybenzofuran-2-carboxylate Synthesis

A key strategy in the synthesis of this compound involves the aromatization of a saturated or partially saturated heterocyclic precursor. This dehydrogenation step is crucial for installing the aromatic character of the benzofuran (B130515) ring system.

A common pathway commences with the synthesis of a 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid intermediate, which then undergoes a sequence of reactions to yield the final product.

The initial step in this synthetic sequence is the construction of the tetrahydrobenzofuranone core. This is typically achieved through the reaction of a 1,3-dicarbonyl compound with an α-halocarbonyl compound. Specifically, the reaction between 1,3-cyclohexanedione (B196179) and ethyl bromopyruvate provides the foundational framework. This cyclocondensation reaction proceeds by initial alkylation of the enolate of 1,3-cyclohexanedione at the carbon atom with ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the furan (B31954) ring fused to the cyclohexane (B81311) ring. This yields ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate. Subsequent hydrolysis of the ester group under basic or acidic conditions would provide the corresponding 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid.

Reaction Scheme: Formation of the Tetrahydrobenzofuranone Core

| Reactant 1 | Reactant 2 | Product |

| 1,3-Cyclohexanedione | Ethyl Bromopyruvate | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid |

Once the 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid intermediate is obtained, the next step involves the esterification of the carboxylic acid group to a methyl ester. This transformation is commonly carried out using the Fischer esterification method. The reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess methanol is used, and water is often removed as it is formed. This step yields Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate.

The final and critical step in this pathway is the dehydrogenation of the tetrahydrobenzofuranone ring to create the aromatic phenol (B47542) moiety of this compound. Copper(II) bromide (CuBr₂) is an effective reagent for this transformation. The mechanism is believed to involve the enolization of the ketone, followed by α-bromination by CuBr₂. The resulting α-bromo ketone can then undergo dehydrobromination to introduce a double bond, leading to the formation of an enone. Subsequent tautomerization of the enone to the more stable phenolic form results in the aromatic 4-hydroxybenzofuran ring system. This aromatization is a powerful driving force for the reaction. The use of copper salts for the aromatization of cyclohexenones to phenols is a known transformation in organic synthesis. future4200.com

Dehydrogenation Reaction Summary

| Starting Material | Reagent | Product |

| Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | Copper(II) Bromide (CuBr₂) | This compound |

Synthesis from 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid Precursors

Strategies for Benzofuran-2-carboxylate Scaffold Construction

The construction of the benzofuran-2-carboxylate scaffold is a cornerstone of many synthetic routes targeting this class of compounds. Various cyclization strategies have been developed to efficiently form the fused furan ring.

The formation of the benzofuran ring system often relies on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. A common approach involves the reaction of a phenol with a molecule containing a suitable two-carbon unit that can form the furan ring. For instance, salicylaldehydes or other ortho-hydroxy-substituted aromatic compounds can serve as starting materials. These can react with compounds like α-haloesters or α-haloketones in the presence of a base. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the α-halo compound. The intermediate formed then undergoes an intramolecular cyclization, often through a condensation reaction, to close the furan ring. This general strategy allows for the introduction of various substituents on both the benzene and furan rings, providing a versatile entry into a wide range of benzofuran derivatives.

Synthesis via Silyl (B83357) Enol Ether Addition to o-Benzoquinone Esters

A highly effective method for synthesizing functionalized benzofurans involves the Mukaiyama-Michael addition of silyl enol ethers to o-benzoquinone esters. nih.govacs.org This pathway is particularly relevant for producing 7-hydroxybenzofuran-4-carboxylates, which are structurally analogous to the target compound. nih.gov

The process begins with the in situ formation of a 1,2-quinone-4-carboxylate intermediate through the oxidation of a catechol ester, such as methyl 3,4-dihydroxybenzoate. nih.gov This reactive quinone then undergoes a Mukaiyama-Michael addition with a variety of silyl enol ethers. The reaction is followed by acid-catalyzed cyclization and aromatization, ultimately affording the benzofuran products in fair to good yields. nih.gov

The general procedure involves adding an oxidizing agent like bis(trifluoroacetoxy)iodobenzene to a solution of the catechol and the silyl enol ether at low temperatures. nih.gov After the initial addition, the mixture is treated with acid and heated to promote cyclization and dehydration. nih.gov This method accommodates a range of silyl enol ethers derived from both alkyl and aryl ketones. However, the use of highly electron-rich silyl enol ethers can be problematic due to competing oxidation side reactions. nih.govacs.org

Table 2: Yields of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Silyl Enol Ether Addition nih.gov

| Silyl Enol Ether Precursor | Resulting 2-Substituent | Yield (%) |

|---|---|---|

| Acetophenone | Phenyl | 73 |

| 4-Methylacetophenone | 4-Methylphenyl | 74 |

| 4-Nitroacetophenone | 4-Nitrophenyl | 74 |

Thermal One-Pot Cyclization Methods

Thermal one-pot cyclization represents an efficient strategy for constructing the benzofuran core, often minimizing the need for isolating intermediates. unimi.itresearchgate.net One such method has been successfully applied to synthesize 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a close structural analog of the target compound. unimi.it

This synthesis starts with methyl 3,5-dihydroxybenzoate (B8624769), which is reacted with propargyl bromide, copper iodide, potassium iodide, and potassium carbonate in a direct thermal intramolecular cyclization. unimi.itresearchgate.net Under these conditions, the initially formed phenyl propargyl ether undergoes a Claisen rearrangement, which leads directly to the formation of the 2-methylbenzofuran (B1664563) derivative. unimi.itresearchgate.net This one-pot process streamlines the synthesis by combining multiple transformations into a single operational step. researchgate.net Other one-pot syntheses of benzofurans have been developed that involve the heteroannulation of benzoquinones, often catalyzed by acid under reflux conditions. d-nb.infodtu.dkdtu.dk

Synthesis of Structural Analogs and Functionalized Derivatives

Esterification and Hydrolysis Pathways

The methyl ester functional group at the C-2 position of this compound is a key site for derivatization. Standard organic transformations such as hydrolysis and esterification can be readily applied.

Hydrolysis of the methyl ester can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.comlibretexts.org Base-promoted hydrolysis, often referred to as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.org This reaction is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.org The synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid from its methyl ester precursor via base-catalyzed hydrolysis serves as a direct example of this transformation on a closely related system. unimi.itresearchgate.net

Esterification is the reverse process, converting the carboxylic acid back into an ester. This can be accomplished through various methods, including the classic Fischer esterification with an alcohol under acidic catalysis. Alternatively, milder, and more efficient methods can be employed. Dimethylcarbonate, for example, serves as a non-toxic and green methylating reagent for carboxylic acids under base-catalyzed conditions. organic-chemistry.org Another approach involves using dimethyl sulfoxide (B87167) (DMSO) as a methyl source in a copper-catalyzed reaction. organic-chemistry.org

Regioselective Functionalization and Substitution Reactions (e.g., Bromination)

The benzofuran ring is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions—that is, the position at which the new substituent is introduced—is governed by the electronic effects of the existing groups on the ring (the hydroxyl, the ester, and the furan oxygen).

Strategies for regioselective C–H functionalization are crucial for elaborating the core structure. nih.gov While specific bromination studies on this compound are not detailed in the provided context, general principles of regioselective functionalization on related heterocyclic systems offer valuable insight. For instance, Ir-catalyzed C–H borylation has been used to install boron-containing functional groups at specific positions on the benzenoid ring of 2,1,3-benzothiadiazole. nih.gov These borylated intermediates are exceptionally versatile and can be converted into a wide range of other functional groups through subsequent reactions like Suzuki-Miyaura cross-coupling to form C-C bonds or through copper-catalyzed halogenation to install chloro, bromo, or iodo substituents. nih.gov Such directed functionalization approaches, often guided by the electronic nature of the substrate or by specific directing groups, provide a powerful toolkit for synthesizing precisely substituted benzofuran derivatives. nih.gov

Preparation of Amide Derivatives of Benzofuran-2-carboxylic Acid

A highly modular and efficient route for synthesizing a diverse array of C3-substituted benzofuran-2-carboxamides has been developed, leveraging a combination of directed C-H functionalization and transamidation chemistry. nih.govnih.gov This strategy overcomes challenges in selectively functionalizing the C3 position of the benzofuran ring and allows for the late-stage introduction of various amine functionalities. chemrxiv.org

The synthetic approach commences with the commercially available benzofuran-2-carboxylic acid. The core methodology involves three key operations:

Installation of a Directing Group : The process begins by coupling 8-aminoquinoline (B160924) (8-AQ) to benzofuran-2-carboxylic acid, forming an N-(quinolin-8-yl)benzofuran-2-carboxamide (e.g., 1a ). nih.govchemrxiv.org This 8-AQ group serves as a bidentate directing group for the subsequent C-H activation step. nih.gov

Palladium-Catalyzed C-H Arylation : The 8-AQ amide substrate undergoes a palladium-catalyzed C-H arylation reaction at the C3 position. nih.govnih.gov This step efficiently installs a wide range of aryl and heteroaryl substituents, creating molecular complexity from a simple precursor. chemrxiv.org The reaction is typically performed using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. nih.gov

Two-Step, One-Pot Transamidation : Following C-H arylation, the 8-AQ auxiliary is replaced with a desired amine through a highly efficient one-pot, two-step transamidation protocol. nih.govnih.gov

Boc Activation : The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first activated by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms an intermediate N-acyl-Boc-carbamate. nih.govchemrxiv.org

Aminolysis : The activated intermediate is then subjected to aminolysis by adding the desired primary or secondary amine. nih.gov This step proceeds smoothly, often at mild temperatures, to yield the final C3-substituted benzofuran-2-carboxamide (B1298429) derivative without the need for additional catalysts. chemrxiv.org

This combined C-H arylation and transamidation sequence provides a powerful and flexible platform for generating structurally diverse libraries of benzofuran-2-carboxamides for various research applications. nih.govchemrxiv.org The scope of the transamidation step is broad, accommodating a variety of amine nucleophiles as detailed in the table below. nih.gov

Table 1: Scope of Amines in the Two-Step, One-Pot Transamidation of a C3-Arylated Benzofuran Intermediate Step 1: Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h. Step 2: Amine (1.5 equiv.), toluene, 60 °C. Yields are isolated yields after both steps. nih.gov

| Entry | Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | 4a | 6 | 75 |

| 2 | Piperonylamine | 4b | 6 | 84 |

| 3 | 2-(2-Thienyl)ethylamine | 4c | 0.5 | 87 |

| 4 | (R)-(+)-α-Methylbenzylamine | 4d | 6 | 75 |

| 5 | Aniline | 4e | 0.5 | 92 |

| 6 | 4-Fluoroaniline | 4f | 0.5 | 90 |

| 7 | 4-Anisidine | 4g | 0.5 | 92 |

| 8 | Pyrrolidine | 4h | 0.5 | 94 |

| 9 | Piperidine (B6355638) | 4i | 0.5 | 95 |

| 10 | Morpholine | 4j | 0.5 | 99 |

Incorporation into Hybrid Molecular Architectures (e.g., Pyrazole-Benzofuran Hybrids)

The strategy of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a prominent approach in drug design. nih.gov The benzofuran scaffold is frequently integrated with other heterocyclic systems, such as pyrazole (B372694), to create novel hybrid architectures with unique biological properties. nih.govnih.gov

Various synthetic routes have been established to fuse or link benzofuran and pyrazole moieties. A common strategy involves using a functionalized benzofuran as a starting material for the construction of the pyrazole ring.

One such approach begins with 2-acetylbenzofuran. nih.gov This key intermediate can be converted into a benzofuran-pyrazole hybrid through a multi-step sequence:

Hydrazone Formation : 2-Acetylbenzofuran reacts with phenylhydrazine (B124118) in ethanol (B145695) to yield the corresponding phenylhydrazone derivative. nih.gov

Vilsmeier-Haack Reaction : The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to produce 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a versatile building block for further elaboration. nih.gov

Condensation and Cyclization : The resulting pyrazole-carbaldehyde can be condensed with active methylene (B1212753) compounds to construct more complex hybrid systems. For example, condensation with malononitrile (B47326) and 2-cyanoacetohydrazide (B512044) in a basic medium leads to the formation of a highly functionalized 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, a molecule that incorporates benzofuran, pyrazole, and pyridine (B92270) rings. nih.gov

Another synthetic pathway involves the reaction of α,β-unsaturated ketones derived from benzofurans with hydrazine (B178648). For instance, 3-benzoylbenzofuran derivatives can be methylated and subsequently reacted with hydrazine hydrate (B1144303) in methanol at room temperature. up.ac.za This reaction proceeds smoothly to yield 3,4-disubstituted pyrazole derivatives in high yields (72-95%), often without the need for chromatographic purification. up.ac.za

A further strategy involves the condensation of a benzofuran-pyrazole carbaldehyde with a different heterocyclic core. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be reacted with 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in refluxing ethanol with a piperidine catalyst. mdpi.com This Knoevenagel condensation yields a complex hybrid molecule incorporating benzofuran, pyrazole, and thiazolidin-4-one moieties in high yield (82%). mdpi.com

These synthetic methodologies demonstrate the chemical tractability of the benzofuran ring system and its utility as a scaffold for creating complex, multi-component molecular architectures with potential applications in medicinal chemistry and materials science. nih.govup.ac.zamdpi.com

Table 2: Examples of Synthetic Strategies for Pyrazole-Benzofuran Hybrids

| Starting Benzofuran Derivative | Key Reagents | Resulting Hybrid Architecture | Reference |

|---|

V. Biological Mechanisms and Activities in in Vitro Systems

Enzyme Inhibition Studies of Methyl 4-hydroxybenzofuran-2-carboxylate and Analogs

Research into benzofuran (B130515) derivatives has revealed their potential to modulate the activity of several important enzymes. These compounds have been synthesized and evaluated for their inhibitory effects, providing insights into their therapeutic potential. mdpi.comnih.gov

Studies have been conducted on a series of 1-(benzofuran-2-ylmethyl)imidazoles to assess their selectivity against placental microsomal aromatase (P450Arom). nih.gov These compounds were found to be 3-7 times more potent than aminoglutethimide. nih.gov Another study investigated benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives for their inhibitory activity against aromatase (P450AROM, CYP19) in human placental microsomes, showing good to moderate activity. nih.gov The 4-methoxyphenyl (B3050149) substituted derivative demonstrated the best activity in this series. nih.gov The furan-2-yl-(phenyl)-3-pyridylmethanol derivatives, lacking the benzene (B151609) ring of the benzofuran structure, were found to be inactive, highlighting the importance of this component for enzyme binding. nih.gov

| Compound Class | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives | Aromatase (P450AROM, CYP19) | 1.3-25.1 µM | nih.gov |

The benzofuran-2-carboxylic acid scaffold has been identified as a potent mimic of phosphotyrosine, leading to the design of a new series of Lymphoid-tyrosine phosphatase (Lyp) inhibitors. nih.gov Two of the most active compounds from this series, D14 and D34, were found to reversibly inhibit Lyp. nih.gov In a separate study, a structure-based approach was used to synthesize a library of 34 benzofuran salicylic (B10762653) acid compounds that inhibited Lyp. nih.gov These compounds showed varying degrees of potency, and subsequent cell-based assays confirmed their ability to inhibit Lyp in T cells. nih.gov

| Compound | Inhibition Constant (Ki) | IC50 | Reference |

|---|---|---|---|

| D14 | 1.34 µM | Not specified | nih.gov |

| D34 | 0.93 µM | Not specified | nih.gov |

| Benzofuran Salicylic Acid Analogs (34 compounds) | Not specified | 0.27 - 6.2 µM | nih.gov |

Glucokinase is a key enzyme in glucose homeostasis, and small molecule activators of this enzyme are being explored for the treatment of Type 2 diabetes. researchgate.net A series of substituted 2-methylbenzofurans have been investigated as partial activators of the glucokinase enzyme. researchgate.net Glucokinase activators can modulate the enzyme's catalytic activity and its affinity for glucose. nih.gov They work by lowering blood glucose levels in the liver and increasing insulin (B600854) secretion in pancreatic β-cells. nih.gov

| Compound Class | Effect on Glucokinase | Mechanism | Reference |

|---|---|---|---|

| Substituted 2-methylbenzofurans | Partial Activation | Modulates catalytic activity and glucose affinity | researchgate.net |

Novel hybrids of oxindole (B195798) and benzofuran have been designed and synthesized as potential dual inhibitors of Cyclin-dependent kinase 2 (CDK2) and Glycogen Synthase Kinase-3 Beta (GSK-3β). nih.gov Several of these compounds showed potent sub-micromolar inhibitory activity against GSK-3β. nih.gov Specifically, the bromo isatin (B1672199) and methoxy (B1213986) isatin derivatives were more potent than the reference standard, staurosporine. nih.gov Benzofuran derivatives can exert their anticancer activity through the inhibition of protein kinases like GSK-3β. researchgate.net

| Compound | Inhibitory Activity against GSK-3β (IC50) | Reference |

|---|---|---|

| Oxindole/Benzofuran Hybrids | 32.09–212.30 nM | nih.gov |

| Bromo Isatin Derivative (5d) | 32.09 nM | nih.gov |

| Methoxy Isatin Derivative (5f) | 40.13 nM | nih.gov |

| Staurosporine (reference) | 43.38 nM | nih.gov |

A variety of benzofuran-based compounds have been reported as potent acetylcholinesterase inhibitors. nih.gov A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized, and some were found to be potent inhibitors of butyrylcholinesterase, a related enzyme. nih.gov Another study synthesized a series of 2-arylbenzofuran derivatives and evaluated their in vitro activities, finding that they have good dual inhibitory activity against both cholinesterase and β-secretase. nih.gov One compound in this series showed an IC50 value for acetylcholinesterase inhibition similar to that of the drug donepezil. nih.gov Furthermore, linking a substituted phenylpiperazine moiety to a benzofuran backbone has produced derivatives with moderate inhibitory activities toward cholinesterase. mdpi.com

| Compound Class/Specific Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives | Butyrylcholinesterase | 0.054-2.7 µM | nih.gov |

| 2-Arylbenzofuran derivative (compound 20) | Acetylcholinesterase | 0.086 ± 0.01 µmol·L⁻¹ | nih.gov |

| Donepezil (reference) | Acetylcholinesterase | 0.085 ± 0.01 µmol·L⁻¹ | nih.gov |

| 4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) (A4) | Acetylcholinesterase | 11 µmol/L | mdpi.com |

A series of 2-acylbenzofuran derivatives have been synthesized as analogs of natural α-glucosidase inhibitors. nih.gov These compounds demonstrated significant potency in enzymatic assays. nih.gov Another study investigated hydroxylated 2-phenylbenzofuran (B156813) compounds for their inhibitory activity against α-glucosidase. nih.gov All the tested compounds were more active against α-glucosidase than α-amylase, with one compound being 167 times more active than the reference drug, acarbose (B1664774). nih.gov

| Compound Class/Specific Compound | Inhibitory Activity against α-Glucosidase (IC50) | Reference |

|---|---|---|

| 2-Acylbenzofuran derivatives | 6.50 to 722.2 µM | nih.gov |

| Hydroxylated 2-phenylbenzofuran (compound 16) | Significantly lower than acarbose (167 times more active) | nih.gov |

| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamide derivatives | 18.25 - 35.14 µM | mdpi.com |

| Acarbose (reference) | 58.8 µM | mdpi.com |

HIV Protease (HIV PR) Inhibition

No data is available regarding the inhibitory activity of this compound against HIV Protease.

Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition

No data is available regarding the inhibitory activity of this compound against Protein Tyrosine Phosphatase-1B.

Tyrosinase Inhibition

No data is available regarding the inhibitory activity of this compound against tyrosinase.

Aromatase Inhibition

No data is available regarding the inhibitory activity of this compound against aromatase.

Receptor Binding and Signaling Pathway Modulation

No data is available regarding the binding affinity or selectivity of this compound for serotonin (B10506) receptor subtypes h5-HT1B or h5-HT1D.

No data is available regarding the ligand binding affinity or selectivity of this compound for the sigma-2 (σ₂) receptor.

Adenosine (B11128) Receptor Binding Characteristics (e.g., A1AR, A2AAR)

While direct studies on the binding characteristics of this compound with adenosine receptors (ARs) are not extensively available in the reviewed literature, research on other benzofuran derivatives indicates that this chemical scaffold can be developed into potent adenosine receptor antagonists. For instance, a series of novel benzofuran derivatives have been synthesized and studied for their antagonistic activities at the A2A adenosine receptor. nih.gov These studies have led to the discovery of potent A2A antagonists with good oral bioavailability and in vivo efficacy in animal models of motor disability. nih.gov

The general affinity of various ligands for adenosine receptor subtypes varies significantly, with modifications to different parts of a molecule influencing potency and selectivity. nih.gov For example, in a series of 2-substituted adenosine derivatives, the nature of the substituent was a critical determinant for A3AR activation. escholarship.org Flavonoids, which can share structural motifs with benzofurans, have also been shown to bind to A1 and A3 adenosine receptor subtypes in the micromolar range. nih.gov

The potential for benzofuran-based compounds to interact with adenosine receptors is an active area of research, particularly for conditions like Parkinson's disease where A2A receptor antagonists are of therapeutic interest. nih.gov

Table 1: Adenosine Receptor Activity of Related Compound Classes

| Compound Class | Receptor Subtype(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Benzofuran Derivatives | A2A | Antagonism | nih.gov |

| 2-Substituted Adenosines | A3 | Agonism/Antagonism | escholarship.org |

Histamine (B1213489) H3 Receptor Modulation

Specific data on the modulatory effects of this compound on the histamine H3 receptor (H3R) is not available in the current body of scientific literature. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a target for various neurological and cognitive disorders. nih.gov

Research into H3R ligands is extensive, with many imidazole-based compounds showing high affinity. wikipedia.org However, the interaction of benzofuran scaffolds with this receptor is not well-documented. The development of H3R antagonists often involves complex heterocyclic structures, and it remains to be determined if the benzofuran nucleus could serve as a viable scaffold for such ligands.

Estrogen Receptor Alpha (ERα) Interaction

The interaction of benzofuran derivatives with Estrogen Receptor Alpha (ERα) has been a subject of investigation, particularly in the context of developing novel anti-cancer therapeutics. While direct experimental data for this compound is scarce, studies on related compounds provide valuable insights.

A molecular screening study identified 5,6-dihydroxybenzofuran as a potential scaffold for ERα modulators. mdpi.com Subsequent synthesis and evaluation of a series of 5,6-dihydroxybenzofurans revealed that the two hydroxyl groups at the C-5 and C-6 positions, along with a phenyl ring at the C-2 position, were crucial for cytotoxic activity in ER-positive (ER+) MCF-7 breast cancer cells. mdpi.com These compounds were shown to inhibit cancer cell proliferation via an ER-dependent mechanism. mdpi.com This suggests that the hydroxyl group on the benzofuran ring of this compound could be a key feature for potential ERα interaction.

The estrogenic activity of arylobenzofurans isolated from Onobrychis ebenoides has also been demonstrated, with these compounds binding to the human estrogen receptor and exhibiting selective estrogen receptor modulator (SERM) profiles. nih.gov

Modulation of MAPK/ERK Signaling Pathways

Direct evidence detailing the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway by this compound is not prominently featured in existing research. The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov Its dysregulation is a hallmark of many cancers. researchgate.net

However, studies on other benzofuran derivatives suggest potential interactions with this pathway. For instance, new heterocyclic/benzofuran hybrids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation levels of key proteins in the MAPK/NF-κB signaling pathway, including ERK, JNK, and p38. nih.gov This indicates that the benzofuran scaffold can be incorporated into molecules designed to modulate MAPK signaling. The activation of the ERK/MAPK pathway is known to upregulate the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, and inhibiting this pathway can reduce these effects. scholarena.com Given that various benzofuran derivatives have shown anticancer properties, it is plausible that their mechanism of action could involve the modulation of the MAPK/ERK pathway, though this requires specific investigation for this compound. frontiersin.org

Antioxidant Activity and Mechanistic Investigations

The antioxidant properties of benzofuran derivatives are a significant area of study, with the phenolic hydroxyl group playing a central role in their ability to scavenge free radicals.

Radical Scavenging Mechanisms (e.g., HAT, SET, SPLET)

Phenolic compounds, including hydroxybenzofurans, exert their antioxidant effects primarily through mechanisms that neutralize reactive free radicals. The principal mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). rsc.orgnih.govrsc.org

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). rsc.org The feasibility of this pathway is largely determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. nih.gov For many 2-phenylbenzofuran derivatives, HAT is the predominant mechanism in the gaseous phase. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then transfers a proton to the surrounding medium. This mechanism's favorability is related to the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is also a two-step process, but it is initiated by the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO-). This anion then donates an electron to the free radical. The SPLET mechanism is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). rsc.orgmdpi.com This pathway is often favored in polar solvents like water and methanol (B129727) for benzofuran-stilbene hybrids and 2-phenylbenzofuran derivatives. nih.gov

The specific mechanism that predominates depends on the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.

Table 2: Key Radical Scavenging Mechanisms for Phenolic Antioxidants

| Mechanism | Description | Key Thermodynamic Parameters | Favored Environment |

|---|---|---|---|

| HAT (Hydrogen Atom Transfer) | Direct donation of a hydrogen atom from the antioxidant's hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) | Gas phase, non-polar solvents |

| SET-PT (Single Electron Transfer - Proton Transfer) | An electron is transferred first, followed by the loss of a proton from the resulting radical cation. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Varies |

| SPLET (Sequential Proton Loss Electron Transfer) | The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Polar solvents (e.g., water, methanol) |

Influence of Hydroxyl Group Position and Number on Antioxidant Potential

The antioxidant capacity of benzofuran derivatives is profoundly influenced by the number and position of hydroxyl groups on the molecular scaffold. Structure-activity relationship (SAR) studies consistently highlight the critical role of these functional groups.

The phenolic hydroxyl group is the primary site of action for radical scavenging. Its presence is crucial for the compound to engage in mechanisms like HAT or SPLET. Computational studies on various 2-phenylbenzofuran derivatives have shown that the antioxidant activity is mainly controlled by the O–H bond dissociation enthalpy (BDE), which is a measure of the ease of hydrogen atom donation. nih.gov

The position of the hydroxyl group has a significant impact on the BDE. For example, in studies of benzofuran-stilbene hybrids, a hydroxyl group at the 4'-position was found to induce the lowest BDE values in the gas phase and the lowest proton affinity (PA) values in liquid solvents, making it the most effective antioxidant site. This suggests that the 4-hydroxy substitution in this compound is likely a key determinant of its antioxidant potential.

Table 3: Structure-Activity Relationships for Antioxidant Benzofurans

| Structural Feature | Impact on Antioxidant Activity | Rationale | Reference(s) |

|---|---|---|---|

| Phenolic Hydroxyl Group | Essential for activity | Acts as the primary hydrogen/electron donor for radical scavenging. | |

| Position of -OH Group | Significantly influences potency | Affects key thermodynamic parameters like BDE and PA. The 4'-position is often optimal. | |

| Number of -OH Groups | Generally, more groups increase activity | Provides more sites for radical scavenging. |

| Methylation of -OH Group | Decreases activity | Increases the Bond Dissociation Enthalpy (BDE), making hydrogen donation less favorable. | nih.gov |

Pro-oxidative Effects in Specific Cellular Contexts

While the antioxidant properties of phenolic compounds are widely recognized, under certain conditions, they can also exhibit pro-oxidative behavior. This duality is observed in flavonoids, which, like this compound, possess hydroxyl substitutions on an aromatic ring. The pro-oxidant activity often manifests in the presence of transition metals like copper. These flavonoids can participate in reactions that generate reactive oxygen species (ROS), such as the hydroxyl radical. The conjugation between the A and B rings of flavonoids has been noted as important for this copper-initiated pro-oxidant action. Methylation of the hydroxyl groups, however, tends to inactivate both antioxidant and pro-oxidant activities.

In the context of benzofuran derivatives, some have been shown to induce oxidative stress and cell death in specific cell lines. For instance, the benzofuran derivative 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA) was found to protect against MPP+-induced damage in SH-SY5Y neuroblastoma cells by inhibiting the generation of ROS and nitric oxide (NO). nih.gov This suggests that the benzofuran moiety plays a significant role in mediating oxidative stress pathways. nih.gov Although direct studies on the pro-oxidative effects of this compound are not detailed in the available literature, the presence of the 4-hydroxy group suggests that it could potentially engage in similar redox cycling activities in specific cellular environments, particularly in the presence of metal ions.

Hydroperoxyl Scavenging Activity

Phenolic compounds are well-regarded for their capacity to scavenge free radicals, a key aspect of their antioxidant activity. The hydroperoxyl radical (HOO•) is a significant reactive oxygen species in biological systems. The scavenging of this radical by phenolic compounds, such as hydroxybenzoic acid derivatives, is a critical protective mechanism. nih.gov The primary mechanism for this scavenging activity is often through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to the radical, thereby neutralizing it. mdpi.com

The efficiency of this process is influenced by the molecular structure. For instance, in hydroxybenzoic acids, the presence and position of hydroxyl groups determine the radical scavenging kinetics. nih.gov While specific kinetic data for this compound is not available, its structure, containing a 4-hydroxy group on the benzofuran ring, provides the necessary functional group for radical scavenging. The phenoxyl radical that would be formed from this compound after hydrogen donation is stabilized by the resonance of the aromatic ring system. Studies on related benzofurans, such as 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), have shown that the resulting phenoxyl radical can be more stable than the α-tocopheroxyl radical, indicating potent radical-scavenging capabilities. nih.gov

Antimicrobial Efficacy and Mechanisms

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of antimicrobial activities. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Various derivatives of benzofuran have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the provided literature, the activities of related compounds illustrate the potential of this chemical class.

For example, certain benzofuran ketoxime derivatives have shown significant activity against Staphylococcus aureus with MIC values as low as 0.039 µg/mL. nih.gov Other series of benzofuran derivatives have shown varied efficacy. For instance, compounds with a hydroxyl group at the C-6 position exhibited excellent activity against a panel of bacteria with MIC80 values ranging from 0.78-3.12 μg/mL. nih.gov The substitution pattern on the benzofuran ring plays a crucial role in determining the antibacterial potency and spectrum.

| Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Benzofuran ketoxime derivative | 0.039 | nih.gov |

| Staphylococcus aureus | 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 1.1 | nih.gov |

| Staphylococcus aureus | 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | 32 | nih.gov |

| Escherichia coli | 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 6.4 | nih.gov |

| Salmonella typhimurium | Aza-benzofuran derivative | 12.5 | mdpi.com |

| Staphylococcus aureus | Aza-benzofuran derivative | 12.5 | mdpi.com |

| Escherichia coli | Aza-benzofuran derivative | 25 | mdpi.com |

This table presents data for various benzofuran and related heterocyclic derivatives to illustrate the antibacterial potential of the general scaffold, as specific data for this compound was not available.

Antifungal Activity

The benzofuran nucleus is also a key component in many compounds with significant antifungal activity. The synthetic drug amiodarone, which is based on a benzofuran ring system, has potent antifungal properties. nih.gov This has spurred research into other benzofuran derivatives as potential antifungal agents.

Studies have shown that substitutions on the benzofuran ring are critical for antifungal efficacy. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity. nih.gov Benzofuran-5-ol derivatives have also been identified as potent antifungal agents, completely inhibiting the growth of various fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov

| Fungal Strain | Compound/Derivative | MIC (µg/mL) | Reference |

| Candida albicans | Benzofuran ketoxime derivatives | 0.625-2.5 | nih.gov |

| Various Fungal Species | Benzofuran-5-ol derivatives | 1.6-12.5 | nih.gov |

| Penicillium italicum | Oxa-benzofuran derivative | 12.5 | mdpi.com |

| Colletotrichum musae | Oxa-benzofuran derivative | 12.5-25 | mdpi.com |

This table presents data for various benzofuran derivatives to illustrate the antifungal potential of the scaffold, as specific data for this compound was not available.

Antimycobacterial Activity

There is a significant research interest in developing novel compounds to combat Mycobacterium tuberculosis and other mycobacterial species. While various heterocyclic scaffolds are being explored, the available literature from the search results does not provide specific data on the antimycobacterial activity of this compound or closely related benzofuran-2-carboxylic acid esters. One study mentioned the synthesis of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide derivatives for in vitro antimycobacterial evaluation, indicating that the benzofuran-2-carboxamide (B1298429) scaffold is being investigated for this purpose, though results were not provided. scilit.com The general field of benzofuran derivatives continues to be an area of interest for the development of new antitubercular agents.

Structure-Activity Relationship (SAR) for Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhanced potency.

Influence of Substituents: Electron-withdrawing groups, such as halogens (bromo, chloro), tend to increase the antimicrobial potency of benzofuran derivatives. nih.gov For instance, the introduction of bromo substituents at the C-5 position of the benzofuran ring and on an attached phenyl ring resulted in excellent antibacterial activity. nih.gov Conversely, electron-donating groups have been found to weaken antimicrobial activity. nih.gov

Role of Hydroxyl Groups: The position of hydroxyl groups is also critical. Benzofuran derivatives with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities. nih.gov

Impact of the C-2 and C-3 Positions: Substitutions at the C-2 and C-3 positions of the benzofuran ring significantly influence the biological activity. For example, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position showed good antibacterial activity. nih.gov In the case of this compound, the methyl carboxylate group is at the C-2 position. The electronic and steric properties of this ester group would be a key determinant of its interaction with microbial targets.

Aza-benzofurans vs. Oxa-benzofurans: In some studies, aza-benzofuran derivatives (containing a nitrogen in the ring system) showed better antibacterial activity than their oxa-benzofuran counterparts. This is potentially due to their increased lipophilicity and ability to be positively charged, which could facilitate interactions with bacterial membranes. mdpi.com

In Vitro Anti-Proliferative and Apoptotic Mechanisms in Cell Lines

The benzofuran scaffold is a core structure in many compounds that have been investigated for potential therapeutic properties, including anti-cancer effects. While specific extensive research on this compound is limited in the context of the detailed mechanisms below, the activities of structurally related benzofuran derivatives have been documented. Studies on this broader class of compounds suggest that their biological effects often involve the induction of programmed cell death (apoptosis), modulation of cellular oxidative stress, and interference with proliferative signaling pathways.

Induction of Apoptosis (e.g., Annexin V Apoptosis Detection, Caspase Assays)

Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. One of the early hallmarks of apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V binding. This process is orchestrated by a family of cysteine proteases known as caspases.

While direct studies using Annexin V or specific caspase assays on this compound are not detailed in the available literature, research on other benzofuran derivatives has demonstrated apoptosis induction. For instance, certain novel benzofuran-2-carboxamides have been shown to induce apoptosis in tumor cell lines. This programmed cell death is often confirmed through methods like flow cytometry analysis of Annexin V-stained cells, which quantifies the apoptotic cell population. The activation of key executioner caspases, such as caspase-3, -8, and -9, is a central component of this process and has been observed following treatment with various anti-cancer agents, leading to the cleavage of cellular substrates and the orderly dismantling of the cell.

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules in cells. However, at high concentrations, ROS can cause significant damage to cellular structures, leading to a state known as oxidative stress. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents.

The role of this compound in modulating ROS levels has not been specifically elucidated. However, the broader class of phenolic compounds and benzofurans is known to possess antioxidant or pro-oxidant properties depending on their chemical environment and concentration. Some compounds can induce apoptosis in cancer cells by increasing intracellular ROS levels beyond a critical threshold, thereby triggering cell death pathways. Conversely, other related molecules can act as antioxidants. For example, Methyl 3,4-dihydroxybenzoate has been shown to protect granulosa cells from oxidative damage by decreasing cellular ROS production. nih.gov The specific effect of this compound on ROS homeostasis in cancer cells remains an area for further investigation.

Inhibition of Proinflammatory Cytokine Release (e.g., IL-6)

Chronic inflammation is a key factor in the development and progression of many cancers. Proinflammatory cytokines, such as Interleukin-6 (IL-6), play a significant role in this process by promoting cell proliferation, survival, and angiogenesis. Therefore, compounds that can inhibit the release of these cytokines are of therapeutic interest.

There is no specific data available detailing the effect of this compound on the release of IL-6 or other proinflammatory cytokines. IL-6 is a major cytokine that signals through the JAK-STAT pathway and is known to be elevated in various disease states, contributing to inflammation. mdpi.com The inhibition of IL-6 bioactivity is a mechanism through which some anti-inflammatory drugs exert their effects. nih.gov Future studies would be required to determine if this compound possesses similar inhibitory capabilities on cytokine production in cancer or inflammatory cell models.

Anti-Proliferative Effects on Specific Cancer Cell Lines (e.g., Leukemia, Cervix Carcinoma, Pancreatic Cancer)

The ability of a compound to inhibit the growth and proliferation of cancer cells is a primary measure of its potential as an anti-cancer agent. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.

Specific anti-proliferative data for this compound against leukemia, cervix carcinoma (such as HeLa cells), and pancreatic cancer cell lines is not prominently available in published research. However, the benzofuran nucleus is a common feature in compounds designed as anti-cancer agents. For example, various substituted benzofuran derivatives have demonstrated potent anti-proliferative and cytotoxic activity against a range of human cancer cell lines, including those from pancreatic cancer. nih.gov Similarly, other novel benzofuran conjugates have shown remarkable cytotoxic activity against HeLa cells. nih.gov The anti-proliferative activity of these related compounds suggests that the benzofuran scaffold is a promising template for the development of new anti-cancer drugs.

Table 1: Anti-Proliferative Activity of Selected Benzofuran Derivatives on Cancer Cell Lines This table is illustrative of the activity of the general class of compounds, as specific data for this compound is not available.

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) |

|---|---|---|---|

| Benzofuran-N-aryl piperazine (B1678402) conjugates | HeLa | Cervix Carcinoma | 0.03 µM nih.gov |

| Substituted Benzofuran Derivatives | PANC-1 | Pancreatic Cancer | Potent Activity (Specific IC50 varies) nih.gov |

| Benzofuran-2-carboxamides | SW620 | Colon Carcinoma | Concentration-dependent effects |

Investigation of HIV Entry Inhibition

Beyond cancer, other therapeutic applications for novel chemical entities are often explored. HIV entry into host cells is a multi-step process that presents several targets for antiviral drugs. nih.gov This process typically involves the binding of the viral envelope protein gp120 to the host cell's CD4 receptor, followed by binding to a co-receptor (either CCR5 or CXCR4), which triggers conformational changes that lead to the fusion of the viral and cellular membranes. nih.goviapac.org

There are no specific studies investigating this compound as an HIV entry inhibitor. However, research into other classes of benzofurans and related heterocyclic compounds has identified molecules that target different stages of the HIV lifecycle. For instance, some novel 3-benzoylbenzofurans have been found to potentially target the reverse transcription step, which occurs after viral entry. nih.gov The investigation of novel small molecules for activity against viral targets like HIV entry remains an active area of pharmaceutical research.

Vi. Materials Science Applications of Benzofuran 2 Carboxylate Derivatives

Applications in Industrial Dyes and Optical Whiteners

Benzofuran-2-carboxylate derivatives are notable for their fluorescent properties, making them excellent candidates for use as industrial dyes and optical brightening agents (OBAs). OBAs, or fluorescent whitening agents (FWAs), function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This process counteracts the natural yellowish hue of materials like textiles and paper, resulting in a brighter, whiter appearance. fibre2fashion.comijcrt.org

The effectiveness of a fluorescent brightener is dependent on its chemical structure, which influences its absorption and emission spectra. fibre2fashion.com Benzofuran (B130515) derivatives, including those linked to carboxylic groups, have been identified as effective whiteners for cellulosic materials such as cotton. fibre2fashion.com Furthermore, sulphonated versions of these compounds are utilized for whitening polyamides. fibre2fashion.com

Research into new classes of blue fluorescent benzofuran derivatives has shown that the presence and position of certain functional groups are critical to their performance. A study highlighted that benzofuran derivatives featuring a carbomethoxy group (a methyl carboxylate) on the furan (B31954) ring exhibit significantly higher fluorescence quantum yields compared to those without this group. nih.gov This finding underscores the importance of the carboxylate moiety in enhancing the optical properties required for high-performance whitening agents.

The table below summarizes the fluorescence quantum yields of select benzofuran derivatives, illustrating the impact of the carbomethoxy group.

| Compound | Functional Group on Furan Ring | Fluorescence Quantum Yield (%) |

| 3a | Carbomethoxy | 41 |

| 3b | Carbomethoxy | 55 |

| 3c | Carbomethoxy | 49 |

| 4a | No Carbomethoxy | 20 |

| 4b | No Carbomethoxy | 17 |

| 4c | No Carbomethoxy | 18 |

Data sourced from research on blue fluorescent benzofuran derivatives. nih.gov

The high quantum yield of compounds like 3b (55%) makes them promising candidates for applications requiring strong fluorescence, such as in biolabeling and advanced optical materials. nih.gov The synthesis of such compounds can be achieved through methods like microwave-assisted organic synthesis, which offers an efficient and environmentally friendlier alternative to conventional heating. nih.gov

Development of Novel Materials with Benzofuran Scaffolds

The rigid and planar structure of the benzofuran nucleus is a desirable feature for the creation of new materials with specific thermal, optical, and electronic properties. Benzofuran-2-carboxylate and its related derivatives serve as fundamental building blocks in polymer chemistry and for the development of organic semiconductors. researchgate.net

One significant area of application is in organic light-emitting diodes (OLEDs). The inherent fluorescence and thermal stability of benzofuran derivatives make them suitable for use as emitters or host materials in the emissive layer of OLED devices. researchgate.net Their structure allows for tunable emission wavelengths, which is crucial for creating full-color displays. The carboxylate group can be modified to create various amides and esters, allowing for fine-tuning of the electronic properties and morphology of the resulting materials, which in turn affects the efficiency and stability of the OLED.

In polymer science, the benzofuran scaffold has been incorporated into the main chain of various polymers to enhance their thermal stability and confer specific functionalities. An example is the development of poly(benzofuran-co-arylacetic acid), a polymer with a versatile structure containing reactive lactone and carboxylic acid groups. mdpi.com These functional groups allow for further chemical modifications, such as cross-linking with diamines, to create materials with tailored properties, including improved thermal conductivity. mdpi.com

Another innovative application is the synthesis of optically active polymers. Benzofuran, as a prochiral monomer, can undergo asymmetric cationic polymerization to produce polybenzofuran. acs.org This process can yield rigid polymers with high glass-transition temperatures and controlled molecular weights, making them suitable for applications as transparent thermoplastics with specific optical activities. acs.org Research has demonstrated that the use of specific chiral catalysts can lead to polybenzofurans with significant optical rotation, opening possibilities for their use in chiral separation or as components in optical devices. acs.org

The versatility of the benzofuran-2-carboxylate scaffold is further demonstrated in its use for creating libraries of complex molecules for screening purposes. By employing techniques like palladium-catalyzed C-H arylation on benzofuran-2-carboxamide (B1298429) (derived from the carboxylic acid), a wide variety of aryl groups can be introduced at the C3 position. nih.gov This modular approach allows for the rapid generation of diverse sets of functionalized benzofuran derivatives, which can be screened for various applications in materials and medicinal science. nih.gov

Vii. Advanced Analytical Method Development for Methyl 4 Hydroxybenzofuran 2 Carboxylate

Chromatographic Methodologies

Chromatographic techniques are central to the analytical toolkit for organic compounds like Methyl 4-hydroxybenzofuran-2-carboxylate, offering high-resolution separation of the primary compound from related substances and degradation products.

A typical RP-HPLC method involves a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. semanticscholar.org For this compound, a gradient or isocratic elution using a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) would likely achieve effective separation. journalijcar.orgsemanticscholar.org The acidic nature of the phenolic hydroxyl group can be managed by adjusting the mobile phase pH to ensure consistent ionization and peak shape. researchgate.netejpmr.com

An illustrative method, based on the analysis of the related compound Methyl 4-hydroxy benzoate, is outlined below. researchgate.netresearchgate.net

| Parameter | Condition |

| Stationary Phase | Supelco L7 (C8), 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol: Water (45:55 v/v), pH adjusted to 4.8 with 0.1 N HCl |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Retention Time | ~5.34 min |

This table presents a hypothetical RP-HPLC method for this compound based on established methods for the structurally related compound Methyl 4-hydroxy benzoate. researchgate.netejpmr.comresearchgate.net

If this compound is synthesized in a manner that could introduce chiral impurities or if it possesses a stereogenic center, chiral HPLC becomes an essential tool for separating enantiomers. Chiral separations are typically achieved using a chiral stationary phase (CSP) that interacts stereospecifically with the enantiomers, leading to different retention times. researchgate.net

The development of a chiral method would involve screening various CSPs (e.g., polysaccharide-based like Chiralcel OD, or protein-based) with different mobile phases, often consisting of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). researchgate.netrjptonline.org The goal is to achieve baseline resolution of the enantiomeric peaks, allowing for accurate quantification of enantiomeric purity or excess. rjptonline.org

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-hydrodynamic radius ratio within a capillary filled with a background electrolyte (BGE) under an electric field. nih.gov This technique is particularly suitable for charged or ionizable molecules. The phenolic hydroxyl group of this compound can be deprotonated at an appropriate pH, making the molecule negatively charged and thus amenable to CZE analysis. nih.govnih.gov

Method development in CZE involves optimizing the BGE composition (e.g., phosphate or borate (B1201080) buffer), pH, applied voltage, and capillary temperature to achieve the desired separation efficiency and analysis time. nih.govresearchgate.net CZE offers advantages such as high efficiency, minimal sample and reagent consumption, and rapid analysis times, making it a valuable alternative or complementary technique to HPLC. nih.govdiva-portal.org

Method Validation Strategies

Once an analytical method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. journalijcar.org Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters include specificity, linearity, accuracy, precision, and range. journalijcar.orgsemanticscholar.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations and assessed by the correlation coefficient (r²) of the calibration curve. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix and the recovery percentage is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts or equipment. researchgate.net

The following tables show example validation data based on methods developed for related compounds. journalijcar.orgresearchgate.net

Linearity Data Example

| Parameter | Result |

|---|---|

| Linearity Range | 0.01–0.12 mg/mL |

| Regression Equation | y = 1E+08x - 3178 |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.66 µg/mL |

This table provides representative linearity results for a UV-HPLC method, adapted from studies on Methyl 4-hydroxy benzoate. researchgate.net

Precision and Accuracy Data Example

| Concentration Level (mg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| Low (0.01) | < 2% | < 2% | 99.5% |

| Medium (0.06) | < 2% | < 2% | 100.2% |

This table illustrates typical precision (expressed as Relative Standard Deviation, %RSD) and accuracy results from a method validation study. researchgate.net

Stability-Indicating Analytical Procedure Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. scispace.com It is crucial for assessing the stability of a drug substance and for determining storage conditions and shelf-life. The development of such a method for this compound involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines. scispace.comresearchgate.net

Typical stress conditions include:

Acid Hydrolysis: (e.g., 0.1N HCl) nih.gov

Base Hydrolysis: (e.g., 0.05N NaOH) nih.gov

Oxidation: (e.g., hydrogen peroxide) researchgate.net

Thermal Stress: (e.g., elevated temperature) researchgate.net

Photolytic Stress: (e.g., exposure to UV or fluorescent light) researchgate.net

Following exposure, the stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if it can separate the intact this compound peak from all degradation product peaks, demonstrating specificity. nih.govscispace.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure and free from co-eluting degradants. nih.gov

General Principles of Analytical Procedure Lifecycle Management

Analytical Procedure Lifecycle Management (APLM) is a modern, holistic approach to managing analytical methods, aligning with Quality by Design (QbD) principles. uspnf.combohrium.com It treats the analytical procedure as a process that extends from development to discontinuation, ensuring it remains fit for purpose throughout its use. pharmtech.com The APLM framework consists of three distinct stages. uspnf.comresearchgate.net

Stage 1: Procedure Design and Development: This stage begins with defining an Analytical Target Profile (ATP), which specifies the performance requirements of the method (e.g., the required precision and accuracy for measuring a specific attribute). uspnf.combohrium.com Method development is then carried out using systematic approaches, such as Design of Experiments (DoE), to understand how different method parameters (e.g., mobile phase composition, temperature) affect performance and to identify a robust Method Operable Design Region (MODR). usp.org

Stage 2: Procedure Performance Qualification: This stage is analogous to traditional method validation. bohrium.comresearchgate.net Here, the developed procedure is formally qualified to demonstrate that it consistently meets the pre-defined criteria outlined in the ATP. pharmtech.com This involves performing the validation experiments for accuracy, precision, linearity, etc.

Stage 3: Continued Procedure Performance Verification: After a method is implemented for routine use, its performance is continuously monitored over time. uspnf.comusp.org This involves tracking system suitability test results, control charts, and other performance indicators to detect any unforeseen variability or drift. usp.org This ongoing verification ensures the method remains robust and reliable throughout its lifecycle, and it provides a framework for managing any necessary changes or improvements. pharmtech.com

By applying the APLM framework to methods for this compound, a higher degree of assurance in data quality can be achieved, leading to more robust control over product quality. uspnf.combohrium.com

Viii. Future Research Directions and Emerging Paradigms for Methyl 4 Hydroxybenzofuran 2 Carboxylate

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

Emerging paradigms in organic synthesis offer promising alternatives. The exploration of catalytic systems is a primary area of interest. This includes the use of:

Lewis and Brønsted Acids: Catalysts like boron trifluoride diethyl etherate or triflic acid can promote domino reactions, enabling the construction of the benzofuran (B130515) ring in a more efficient, one-pot manner. nih.gov

Transition Metal Catalysis: Palladium-catalyzed C-H activation and arylation strategies are being developed to create substituted benzofurans with high precision and modularity. mdpi.com

Oxidative Cyclization: Methods using reagents like phenyliodine(III) diacetate (PIDA) can facilitate tandem oxidative-cyclization reactions, providing a practical and scalable approach to hydroxylated benzofurans. thieme-connect.com

The goal is to move towards processes that minimize waste, reduce the number of synthetic steps, avoid the use of stoichiometric and often toxic reagents, and allow for the production of Methyl 4-hydroxybenzofuran-2-carboxylate on an industrial scale. researchgate.nettdcommons.org

| Synthetic Strategy | Traditional Approach | Emerging Paradigm | Key Advantages |

| Core Formation | Multi-step thermal cyclization of phenyl propargyl ethers. mdpi.com | One-pot, acid-catalyzed domino reaction. nih.gov | Reduced steps, improved efficiency. |

| Substitution | Classical electrophilic substitution. | Palladium-catalyzed directed C-H functionalization. mdpi.com | High regioselectivity, broad substrate scope. |

| Key Reaction | Claisen rearrangement. mdpi.com | Tandem oxidative coupling and cyclization. thieme-connect.com | Milder conditions, potential for scalability. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Preliminary studies suggest that this compound may possess potential anticancer properties, but its precise mechanism of action is not fully elucidated. evitachem.com Future research must prioritize a deeper investigation into its molecular interactions within biological systems. It is hypothesized that the compound's bioactivity stems from its ability to interact with specific enzymes or receptors, thereby modulating critical signaling pathways. evitachem.com

A key research direction will be the identification of its direct molecular targets. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to isolate and identify binding proteins. Furthermore, drawing parallels from structurally related compounds could provide valuable leads. For instance, other classes of furan (B31954) and benzofuran derivatives have been found to exert their effects by inhibiting specific enzymes, such as salicylate (B1505791) synthase (MbtI), which is crucial for iron homeostasis in Mycobacterium tuberculosis. mdpi.com Investigating whether this compound or its analogs can inhibit similar targets in mammalian cells could reveal novel therapeutic applications. Comprehensive transcriptomic and proteomic analyses of cells treated with the compound will be essential to map the downstream effects and understand its impact on cellular signaling networks.

Integration of Advanced Computational Approaches for Predictive Modeling

The integration of advanced computational chemistry and bioinformatics is set to revolutionize the study of compounds like this compound. These approaches can significantly accelerate the research and development process by providing predictive insights into the molecule's behavior.

Future research will increasingly rely on:

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of the molecule, providing a fundamental understanding of its chemical properties. nih.gov

Molecular Docking: This technique can be used to simulate the interaction of this compound with the binding sites of a wide array of known protein targets. This allows for the virtual screening of potential biological targets and helps prioritize experimental validation, as has been successfully applied to other heterocyclic compounds to identify novel enzyme inhibitors. mdpi.com

Predictive Bioactivity and Toxicity Modeling: The development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models is a crucial emerging paradigm. nih.govyoutube.com By training algorithms on large datasets of chemical structures and their associated biological activities, it is possible to build models that can predict the potential efficacy and toxicity of new or hypothetical analogs, guiding synthetic efforts towards safer and more potent compounds. nih.gov

| Computational Tool | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and molecular orbitals. nih.gov | Understanding of chemical reactivity and stability. |

| Molecular Docking | Virtual screening against libraries of protein structures. mdpi.com | Identification of potential biological targets. |

| QSAR/Machine Learning | Predictive modeling of activity, selectivity, and toxicity. nih.gov | Guiding the design of new analogs with improved properties. |

Discovery of Undiscovered Bioactive Analogs through Targeted Synthesis and Screening

The core structure of this compound serves as a valuable scaffold that can be chemically modified to generate a library of analogs. The targeted synthesis and subsequent screening of these analogs is a cornerstone of future research aimed at discovering compounds with enhanced potency, improved selectivity, or novel biological activities.

Research efforts will be directed at systematically modifying the core structure at key positions. For example, synthetic strategies can be employed to introduce a variety of substituents on the aromatic ring or to alter the ester group at the 2-position. The synthesis of analogs where the ester is replaced with an amide or ketone functionality, for instance, could lead to compounds with different biological stability and target interactions. nih.govnih.gov

This approach has proven effective for other benzofuran series, where the creation of derivatives through reactions like bromination or amidation led to the identification of promising anticancer agents. nih.gov By creating a diverse chemical library based on the this compound scaffold and employing high-throughput screening methods, researchers can systematically explore the structure-activity relationship (SAR) and identify new lead compounds for further development.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As research progresses from basic chemical synthesis to preclinical studies, the need for highly sensitive and specific analytical methods becomes paramount. While standard techniques like NMR, FT-IR, and mass spectrometry are essential for initial structural confirmation, future work will require the development of advanced methods for trace analysis and metabolite profiling. researchgate.net

The focus will be on hyphenated chromatography-mass spectrometry techniques, particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, will be critical. nih.gov These technologies offer the sensitivity needed to detect and quantify picogram or femtogram levels of the parent compound and its metabolites in complex biological matrices like blood plasma, urine, and tissue homogenates.

Developing such methods is essential for:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Metabolite Identification: To identify the structures of metabolites formed in vivo, which is crucial for understanding the compound's biotransformation and assessing the potential activity or toxicity of its metabolic products. nih.gov

Trace Level Detection: To monitor exposure in environmental or toxicological studies.

The ability to perform comprehensive metabolite profiling will provide a complete picture of the compound's fate in a biological system, which is indispensable information for any potential therapeutic development.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-hydroxybenzofuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions , starting with benzofuran derivatives as precursors. Key steps include:

- Esterification : Reacting 4-hydroxybenzofuran-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyl functionalities during synthesis, followed by selective deprotection .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Confirm purity via TLC and HPLC (>95% purity recommended) .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), ester carbonyl (δ ~165–170 ppm), and hydroxyl groups (broad singlet, δ ~5–6 ppm) .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement. Analyze bond lengths (e.g., C–O ester ~1.34 Å) and dihedral angles to assess planarity .

Advanced Research Questions